(E)-tert-butyl 3-(2-bromo-6-fluorophenyl)acrylate
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Overview
Description
(E)-tert-butyl 3-(2-bromo-6-fluorophenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of a tert-butyl ester group, a bromo substituent, and a fluorine atom on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(2-bromo-6-fluorophenyl)acrylate typically involves the esterification of (E)-3-(2-bromo-6-fluorophenyl)acrylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(2-bromo-6-fluorophenyl)acrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the acrylate moiety can participate in Michael addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to yield saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Addition Reactions: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Addition Reactions: Formation of β-substituted acrylates.
Oxidation Reactions: Formation of epoxides.
Reduction Reactions: Formation of saturated esters.
Scientific Research Applications
(E)-tert-butyl 3-(2-bromo-6-fluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(2-bromo-6-fluorophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The bromo substituent and the double bond in the acrylate moiety are key sites for chemical interactions. The compound can act as an electrophile in substitution and addition reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-3-(2-bromo-6-fluorophenyl)acrylate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
Methyl (E)-3-(2-bromo-6-fluorophenyl)acrylate: Similar structure but with a methyl ester group.
Propyl (E)-3-(2-bromo-6-fluorophenyl)acrylate: Similar structure but with a propyl ester group.
Uniqueness
(E)-tert-butyl 3-(2-bromo-6-fluorophenyl)acrylate is unique due to the presence of the bulky tert-butyl ester group, which can influence its reactivity and steric properties. This makes it distinct from other similar compounds with smaller ester groups, potentially leading to different reaction outcomes and applications.
Properties
IUPAC Name |
tert-butyl (E)-3-(2-bromo-6-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFO2/c1-13(2,3)17-12(16)8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKPYQVZIIOJPX-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=CC=C1Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=CC=C1Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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